molecular formula C12H17F3N2 B1416334 N1-Butyl-N1-methyl-4-(trifluoromethyl)benzene-1,2-diamine CAS No. 1019465-81-6

N1-Butyl-N1-methyl-4-(trifluoromethyl)benzene-1,2-diamine

Cat. No.: B1416334
CAS No.: 1019465-81-6
M. Wt: 246.27 g/mol
InChI Key: VPBQDRPMJQMTCQ-UHFFFAOYSA-N
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Description

N1-Butyl-N1-methyl-4-(trifluoromethyl)benzene-1,2-diamine is a useful research compound. Its molecular formula is C12H17F3N2 and its molecular weight is 246.27 g/mol. The purity is usually 95%.
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Scientific Research Applications

Molecular and Electronic Structure Studies

  • Five-Coordinate Complexes of Iron(II/III): This compound has been used in the study of molecular and electronic structures of iron(II/III) complexes, contributing to understanding the behavior of such complexes in various chemical environments (Chłopek et al., 2005).

Mesomorphic Properties Research

  • Nematogens Derived from N,N′-Dialkanoyl-1,3-benzenediamines: Research on homologous series of N,N′-dialkanoyl-1,3-benzenediamines has revealed their potential in forming nematic phases, which is significant in the study of liquid crystals (Akutagawa et al., 1994).

Synthesis and Characterization

  • N,N-Dialkyl-1,3-benzenediamines Synthesis: Studies have demonstrated methods for synthesizing N,N-dialkyl-1,3-benzenediamines, which are crucial in various chemical syntheses (Katritzky et al., 2010).

Agricultural Applications

  • Weed Control in Azaleas: The compound has been evaluated for its efficacy in weed control in horticulture, specifically in azaleas (Frank & Beste, 1984).

Electrochemical Applications

  • Electrode Surface Derivatization: Research has explored the use of derivatives of N,N,N′,N′-tetraalkyl-1,4-benzenediamine for chemical derivatization of electrode surfaces, which is crucial in electrochemistry (Buchanan et al., 1983).

Properties

IUPAC Name

1-N-butyl-1-N-methyl-4-(trifluoromethyl)benzene-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17F3N2/c1-3-4-7-17(2)11-6-5-9(8-10(11)16)12(13,14)15/h5-6,8H,3-4,7,16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPBQDRPMJQMTCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(C)C1=C(C=C(C=C1)C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.